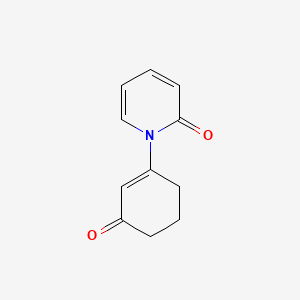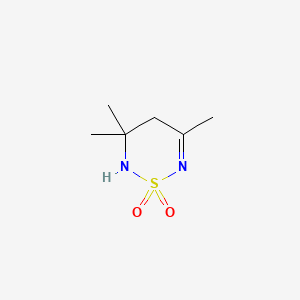
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide typically involves the reaction of cyclic imidates with taurine . This method allows for the preparation of the compound in bulk quantities. Another common method involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reductive cleavage with sodium cyanoborohydride can be used to synthesize medium-sized ring azasultams.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium cyanoborohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and azasultams, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Agriculture: The compound and its derivatives are investigated for their potential as fungicides and pesticides.
Mécanisme D'action
The mechanism by which 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide exerts its effects involves interaction with specific molecular targets. For instance, it can act as an ATP-sensitive potassium channel opener, influencing insulin release and cardiovascular functions . The compound’s activity is often mediated through its interaction with enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its cardiovascular and hypertensive effects.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Studied for its fungicidal activity.
Uniqueness
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is unique due to its specific ring structure and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other thiadiazine derivatives and potentially more versatile in its applications.
Propriétés
Numéro CAS |
73908-90-4 |
|---|---|
Formule moléculaire |
C6H12N2O2S |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
3,3,5-trimethyl-2,4-dihydro-1,2,6-thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C6H12N2O2S/c1-5-4-6(2,3)8-11(9,10)7-5/h8H,4H2,1-3H3 |
Clé InChI |
PYKLLNFDKBCHKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NS(=O)(=O)NC(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


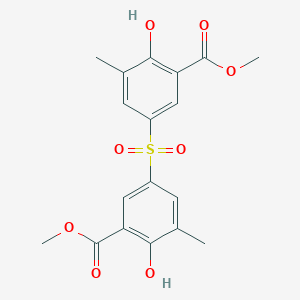



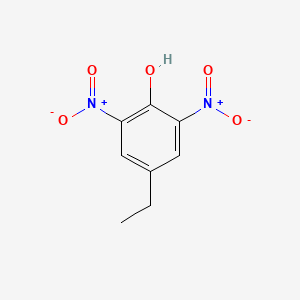
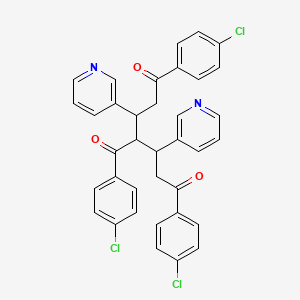
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)

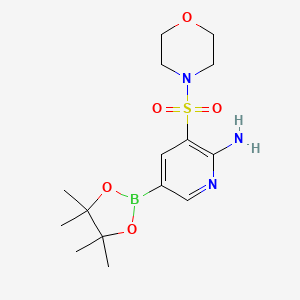
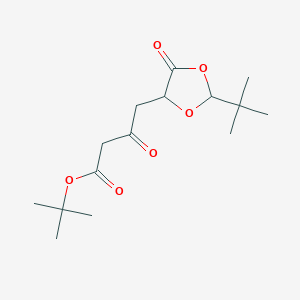

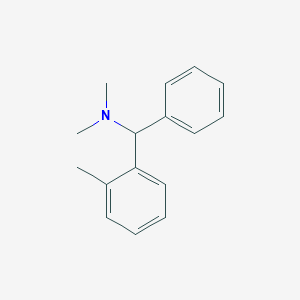
![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
